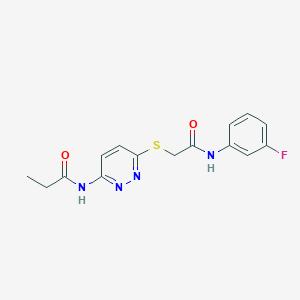
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-component reactions, utilizing various starting materials and catalysts to achieve the desired product. For instance, Jayarajan et al. (2019) described the water-mediated synthesis of related compounds through a three-component reaction, highlighting the importance of solvent choice and catalyst in facilitating the reaction process (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like FT-IR, NMR, and X-ray diffraction, providing insights into the compound's atomic arrangement and conformation. The study by Kumar et al. (2016) on a related compound utilized X-ray diffraction for structural analysis, revealing the importance of hydrogen bonding and intermolecular interactions in stabilizing the crystal structure (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity under different conditions, aiming to modify the molecule or understand its behavior in biological systems. For example, Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives as potent and selective kinase inhibitors, demonstrating the compound's potential in modulating biological pathways (Schroeder et al., 2009).
Scientific Research Applications
Medicinal Chemistry Applications
Kinase Inhibition for Cancer Treatment
- Compounds with similar structural features have been identified as potent and selective inhibitors of the Met kinase superfamily, crucial in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in vivo, advancing into clinical trials (Schroeder et al., 2009).
Analgesic and Anti-inflammatory Properties
- Fluorinated compounds have been synthesized to reduce gastrointestinal toxicity associated with NSAIDs, showing potent analgesic and anti-inflammatory activities without gastric ulcerogenic effects (Gökçe et al., 2011).
Antimicrobial Agents
- New fluorinated amino-heterocyclic compounds bearing aryl-5-oxo-1,2,4-triazin-3-yl moieties have exhibited high antimicrobial activities, especially those containing both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).
Pharmacological Applications
Non-Linear Optical (NLO) and Molecular Docking Studies
- The synthesis of compounds for exploring their potential in non-linear optical properties and molecular docking analyses, which can contribute to the development of new materials for optical applications and drug design (Jayarajan et al., 2019).
Antibacterial and Antifungal Activities
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and showed significant antimicrobial activities, indicating their potential in developing new antibacterial and antifungal agents (Helal et al., 2013).
properties
IUPAC Name |
N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-6-7-15(20-19-12)23-9-14(22)17-11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPKQJAOZLWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)
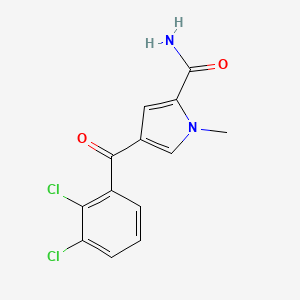

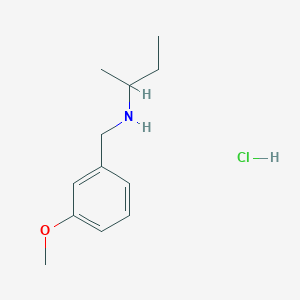
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
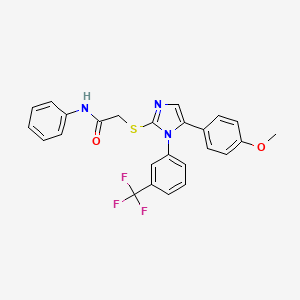
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
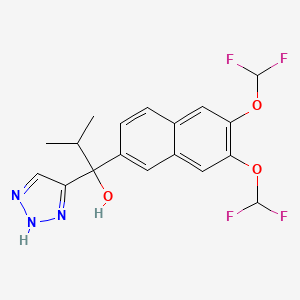
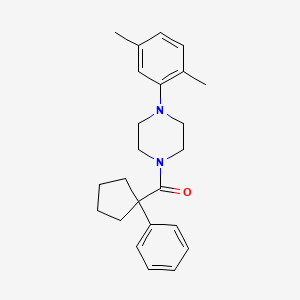

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)